5-(2-bromo-6-fluorophenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromo-6-fluorophenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group. Tetrazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and fluorine atoms in the phenyl ring adds unique chemical properties to this compound, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-bromo-6-fluorobenzyl bromide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:
Starting Material: 2-bromo-6-fluorobenzyl bromide
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Conditions: Elevated temperature (typically around 100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as lanthanum nitrate hexahydrate can improve the reaction rate and selectivity, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-6-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions often require specific catalysts and controlled conditions to achieve the desired products.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups replacing the bromine atom.
Cycloaddition Reactions: Products are more complex heterocyclic compounds that incorporate the tetrazole ring.
Scientific Research Applications
5-(2-bromo-6-fluorophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromo-6-chlorophenyl)-2H-tetrazole
- 5-(2-bromo-6-methylphenyl)-2H-tetrazole
- 5-(2-bromo-6-methoxyphenyl)-2H-tetrazole
Uniqueness
Compared to similar compounds, 5-(2-bromo-6-fluorophenyl)-2H-tetrazole exhibits unique properties due to the presence of the fluorine atom. Fluorine is known for its high electronegativity and ability to form strong bonds, which can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where these properties are desired .
Properties
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNFEQBESRDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=NNN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.